

Technical Support Center: The Impact of pH on Ceftolozane Sulfate

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Compound of Interest

Compound Name: **Ceftolozane sulfate**

Cat. No.: **B1250060**

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This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed information, troubleshooting advice, and experimental protocols regarding the influence of pH on the stability and antimicrobial activity of **Ceftolozane sulfate**.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of **Ceftolozane sulfate** in aqueous solutions?

A1: The optimal pH for **Ceftolozane sulfate** stability is in the range of 5 to 7.^[1] The commercial formulation of ceftolozane/tazobactam (Zerbaxa) is reconstituted and adjusted to a pH of approximately 6, utilizing L-arginine for pH adjustment and citric acid as a buffering agent.^{[2][3]}

Q2: How does an acidic pH affect the antimicrobial activity of **Ceftolozane sulfate**?

A2: An acidic environment significantly reduces the antimicrobial activity of **Ceftolozane sulfate**.^{[4][5]} Studies conducted in human urine have shown that the median Minimum Inhibitory Concentrations (MICs) for bacteria such as *E. coli*, *K. pneumoniae*, and *P. mirabilis* can be up to 8-fold higher at pH 5 compared to pH 7.^[4] This decrease in potency means that higher concentrations of the drug are required to inhibit bacterial growth at a lower pH.

Q3: Does acidic pH impact the chemical stability of **Ceftolozane sulfate**?

A3: While acidic pH negatively impacts biological activity, its effect on chemical stability is less pronounced. One study using HPLC analysis concluded that the stability of ceftolozane/tazobactam was not significantly impacted by low pH in urine.^{[4][5]} However, it is generally noted that **Ceftolozane sulfate** is incompatible with strong acids and alkalis, and significant degradation can occur under thermal stress, which may be exacerbated by non-optimal pH conditions.^{[2][6]}

Q4: My in vitro experiment is showing lower-than-expected activity for **Ceftolozane sulfate**. Could pH be the cause?

A4: Yes, the pH of your experimental media is a critical factor. If the pH of your medium is acidic (below 6), you may observe a significant decrease in the apparent activity of the antibiotic.^{[4][5]} It is crucial to measure and verify the pH of your experimental setup. See the troubleshooting guide below for a systematic approach to diagnosing this issue.

Q5: What are the key physicochemical properties of **Ceftolozane sulfate** that are relevant to its use in experiments?

A5: **Ceftolozane sulfate** is a white to off-white hygroscopic powder that is freely soluble in water.^{[2][7][8]} An aqueous solution of the drug substance is inherently acidic; for instance, a 20 mg/mL solution has a pH of approximately 1.92.^{[7][8]} It has three pKa values: 1.9, 3.2, and 9.3, which correspond to the different ionizable groups in its molecular structure.^{[2][7]}

Data Presentation

Table 1: Physicochemical Properties of **Ceftolozane Sulfate**

Property	Value	Source(s)
Appearance	White to off-white hygroscopic powder	[2][7][8]
Solubility in Water	Freely soluble	[7][8]
pH of 20 mg/mL Solution	~1.92	[7][8]
pKa Values	1.9, 3.2, 9.3	[2][7]
Recommended Stability pH	5.0 - 7.0	[1]
Formulation pH	~6.0	[2]

Table 2: Impact of pH on Ceftolozane/Tazobactam Activity (MIC in Human Urine)

Organism	Median MIC at pH 7 (µg/mL)	Median MIC at pH 5 (µg/mL)	Fold Increase in MIC	Source(s)
Escherichia coli	Varies by strain	Up to 8-fold higher than at pH 7	~8	[4]
Klebsiella pneumoniae	Varies by strain	Up to 8-fold higher than at pH 7	~8	[4]
Proteus mirabilis	Varies by strain	Up to 8-fold higher than at pH 7	~8	[4]

Experimental Protocols

Protocol 1: Determination of pH-Dependent Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to assess the impact of pH on the antimicrobial activity of **Ceftolozane sulfate**.

- Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium. Divide the medium into separate sterile containers.
- pH Adjustment: Adjust the pH of the media aliquots to the desired levels (e.g., 5.0, 6.0, 7.0) using sterile HCl or NaOH. Carefully monitor with a calibrated pH meter. Filter-sterilize the pH-adjusted media to ensure sterility.
- Antibiotic Stock Solution: Prepare a high-concentration stock solution of **Ceftolozane sulfate** in a suitable solvent like DMSO or sterile deionized water.^[8]
- Serial Dilutions: Perform serial two-fold dilutions of the **Ceftolozane sulfate** stock solution in 96-well microtiter plates for each pH-adjusted medium.
- Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard) of the test organism. Dilute the inoculum to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Incubation: Add the diluted bacterial inoculum to each well of the microtiter plates. Include a growth control (no antibiotic) and a sterility control (no bacteria) for each pH condition. Incubate the plates at 35-37°C for 16-20 hours.
- MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Determine the MIC for each pH value and compare the results.

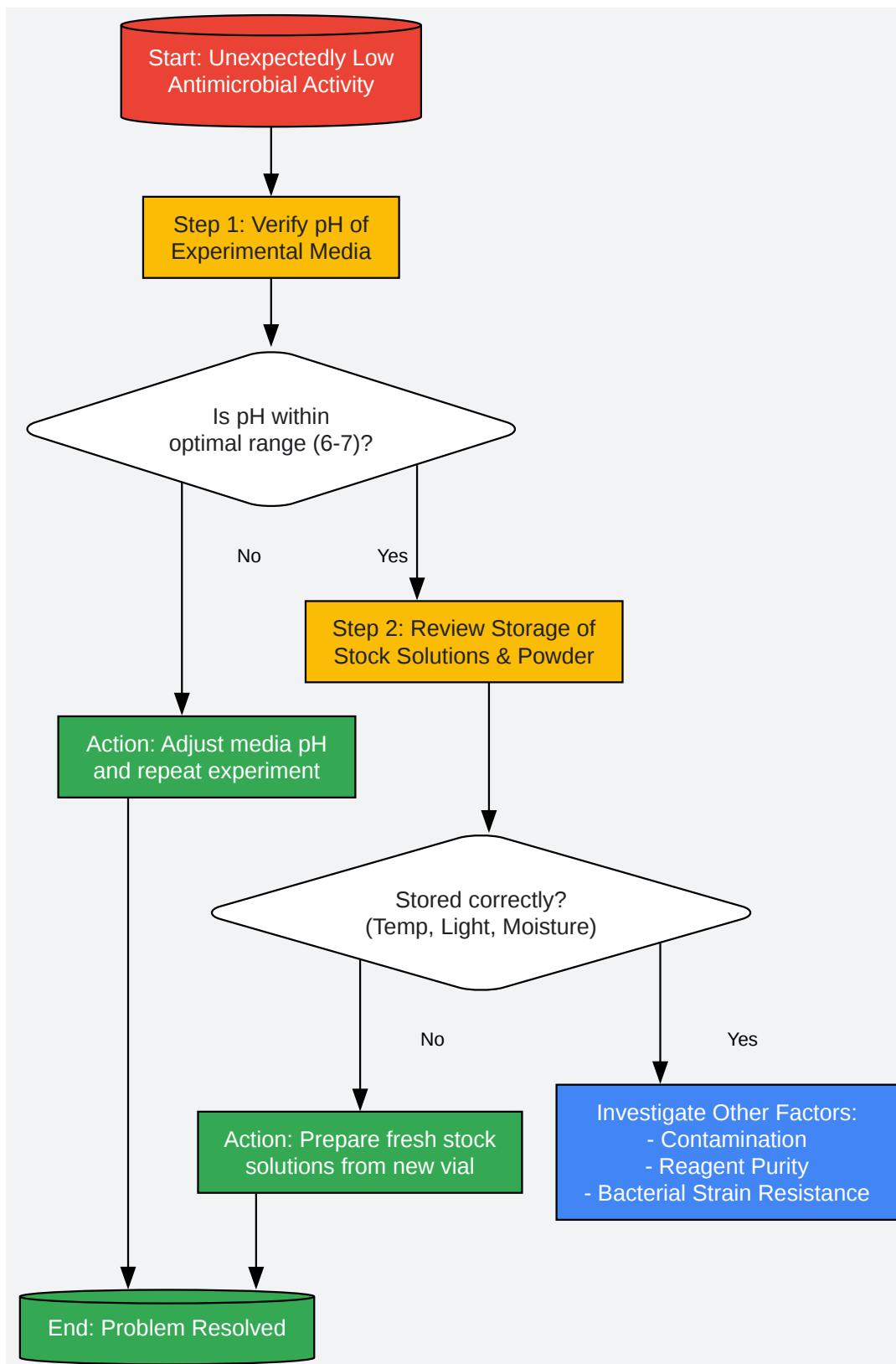
Protocol 2: Assessment of Ceftolozane Sulfate Stability by HPLC

This protocol describes a method to evaluate the chemical stability of **Ceftolozane sulfate** at different pH values.

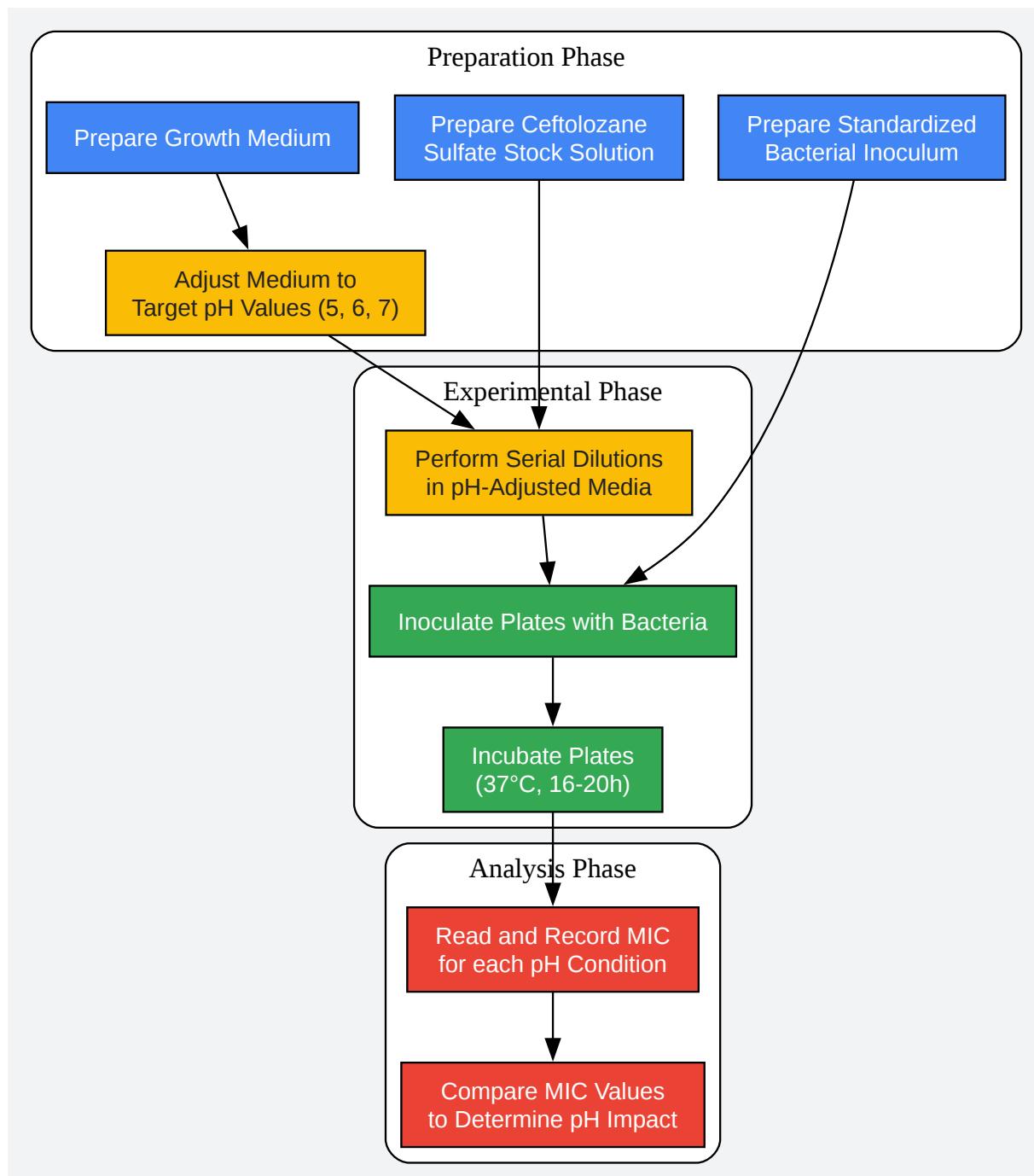
- Buffer Preparation: Prepare a series of buffers at different pH values (e.g., 4, 5, 6, 7, 8). Common buffer systems include phosphate and citrate.
- Sample Preparation: Dissolve a known concentration of **Ceftolozane sulfate** in each buffer to prepare the test samples.

- Initial Analysis (T=0): Immediately analyze an aliquot from each sample using a validated High-Performance Liquid Chromatography (HPLC) method to determine the initial concentration (100% reference). A C18 column is typically used, with a mobile phase often consisting of a phosphate buffer and acetonitrile.[9]
- Incubation: Store the remaining samples in tightly sealed vials under controlled temperature conditions (e.g., 25°C or 37°C). Protect from light.[6]
- Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
- HPLC Analysis: Analyze the withdrawn samples by HPLC.
- Data Analysis: Calculate the percentage of **Ceftolozane sulfate** remaining at each time point relative to the initial (T=0) concentration. Plot the percentage remaining versus time for each pH condition to determine the degradation kinetics.

Visualizations

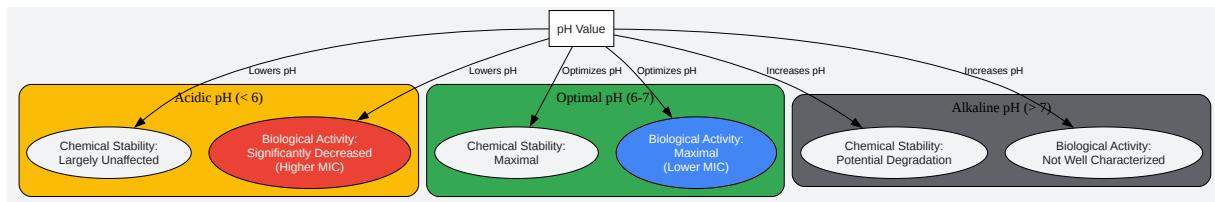
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Caption: Troubleshooting guide for suboptimal **Ceftolozane sulfate** activity.



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Caption: Experimental workflow for pH-dependent MIC testing.

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Caption: Relationship between pH, Ceftolozane stability, and activity.

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